Cas no 99584-85-7 (3-Methyl-4-nitrobenzamide)
3-Methyl-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-4-nitrobenzamide
- 4-Nitro-m-toluamide
- AS-76196
- CS-0316770
- Oprea1_746879
- Benzamide, 3-methyl-4-nitro-
- D84602
- SCHEMBL2767396
- ZB0049
- A846048
- MFCD00031468
- DTXSID40344314
- 99584-85-7
- FT-0616088
- 3-Methyl-4-nitrobenzamide #
- 3-methyl-4-nitro-benzamide
- AKOS000283187
- STK004489
- DTXCID10295389
- DB-057790
-
- MDL: MFCD00031468
- Inchi: 1S/C8H8N2O3/c1-5-4-6(8(9)11)2-3-7(5)10(12)13/h2-4H,1H3,(H2,9,11)
- InChI Key: BCAAGQMIPKPDDX-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=C(C)C=1)[N+](=O)[O-])N
- BRN: 2264048
Computed Properties
- Exact Mass: 180.05300
- Monoisotopic Mass: 180.053492
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 88.9
Experimental Properties
- Color/Form: powder
- Density: 1.322
- Melting Point: 157 ºC
- Boiling Point: 321 ºC
- Flash Point: 148 ºC
- Refractive Index: 1.599
- Water Partition Coefficient: Soluble in alcohol, slightly soluble in hot water.
- PSA: 88.91000
- LogP: 2.22560
- Solubility: Not determined
3-Methyl-4-nitrobenzamide Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- Risk Phrases:R22
3-Methyl-4-nitrobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Methyl-4-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002053-250mg |
3-Methyl-4-nitrobenzamide |
99584-85-7 | 97% | 250mg |
$499.20 | 2023-08-31 | |
| Alichem | A015002053-500mg |
3-Methyl-4-nitrobenzamide |
99584-85-7 | 97% | 500mg |
$831.30 | 2023-08-31 | |
| Alichem | A015002053-1g |
3-Methyl-4-nitrobenzamide |
99584-85-7 | 97% | 1g |
$1490.00 | 2023-08-31 | |
| TRC | M220313-10mg |
3-Methyl-4-Nitrobenzamide |
99584-85-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220313-50mg |
3-Methyl-4-Nitrobenzamide |
99584-85-7 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220313-100mg |
3-Methyl-4-Nitrobenzamide |
99584-85-7 | 100mg |
$ 80.00 | 2022-06-04 | ||
| A2B Chem LLC | AB65329-250mg |
3-Methyl-4-nitrobenzamide |
99584-85-7 | 95% | 250mg |
$87.00 | 2024-07-18 | |
| A2B Chem LLC | AB65329-1g |
3-Methyl-4-nitrobenzamide |
99584-85-7 | 95% | 1g |
$129.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387440-1g |
3-Methyl-4-nitrobenzamide |
99584-85-7 | 97% | 1g |
¥759.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387440-5g |
3-Methyl-4-nitrobenzamide |
99584-85-7 | 97% | 5g |
¥2142.00 | 2024-04-23 |
3-Methyl-4-nitrobenzamide Suppliers
3-Methyl-4-nitrobenzamide Related Literature
-
A. V. Subba Rao,Bala Bhaskara Rao,Satish Sunkari,Siddiq Pasha Shaik,Bajee Shaik,Ahmed Kamal Med. Chem. Commun. 2017 8 924
Additional information on 3-Methyl-4-nitrobenzamide
3-Methyl-4-nitrobenzamide (CAS No. 99584-85-7): Properties, Applications, and Market Insights
3-Methyl-4-nitrobenzamide (CAS No. 99584-85-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted benzamide derivative exhibits unique chemical properties that make it valuable for various industrial applications. With the growing demand for high-performance chemical intermediates, understanding this compound's characteristics and potential uses becomes increasingly important for researchers and manufacturers alike.
The molecular structure of 3-Methyl-4-nitrobenzamide features a benzene ring substituted with both a methyl group and a nitro group at adjacent positions, along with an amide functional group. This specific arrangement contributes to its distinctive chemical reactivity and makes it particularly useful as a building block in organic synthesis. Recent studies in medicinal chemistry applications have highlighted its potential as a precursor for developing novel therapeutic agents, especially in the context of targeted drug design and small molecule pharmaceuticals.
In the pharmaceutical industry, 3-Methyl-4-nitrobenzamide derivatives are being investigated for their potential biological activities. The compound's structural versatility allows for various modifications that can lead to molecules with specific pharmacological properties. Researchers are particularly interested in its application for developing enzyme inhibitors and receptor modulators, which aligns with current trends in precision medicine and personalized therapeutics.
The agrochemical sector has also shown interest in 3-Methyl-4-nitrobenzamide and its derivatives. As the global focus on sustainable agriculture intensifies, there's growing demand for novel crop protection agents with improved efficacy and environmental profiles. The compound's nitro-aromatic structure serves as an excellent scaffold for developing new generations of herbicides and pesticides that meet modern regulatory standards.
From a synthetic chemistry perspective, 3-Methyl-4-nitrobenzamide offers several advantages as an intermediate. Its well-defined reactivity pattern makes it particularly suitable for regioselective transformations and multi-step synthesis processes. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring creates interesting electronic effects that can be exploited in various catalytic reactions and molecular design strategies.
Recent advancements in green chemistry have prompted researchers to explore more sustainable methods for producing 3-Methyl-4-nitrobenzamide. Modern synthetic approaches focus on minimizing waste generation, reducing energy consumption, and employing eco-friendly catalysts. These developments align with the chemical industry's broader shift toward sustainable manufacturing practices and circular economy principles.
The analytical characterization of 3-Methyl-4-nitrobenzamide typically involves techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound's purity and confirm its structural identity, which is crucial for research and industrial applications. Quality control protocols for pharmaceutical-grade intermediates often require stringent analytical verification to meet regulatory standards.
Market trends indicate steady growth in demand for specialty chemical intermediates like 3-Methyl-4-nitrobenzamide. The compound's applications in drug discovery and agrochemical development position it well within expanding market segments. Industry forecasts suggest particular growth in regions with strong pharmaceutical manufacturing capabilities and emerging agrochemical production hubs.
Handling and storage of 3-Methyl-4-nitrobenzamide require standard laboratory precautions for nitroaromatic compounds. Proper storage conditions include protection from moisture and extreme temperatures, along with appropriate chemical compatibility considerations for containers. While not classified as highly hazardous, standard laboratory safety protocols should always be followed when working with this compound.
Future research directions for 3-Methyl-4-nitrobenzamide may explore its potential in material science applications, particularly in the development of functional materials and advanced polymers. The compound's structural features could contribute to novel materials with specific electronic or mechanical properties, opening new avenues in high-performance materials research.
For researchers and manufacturers seeking reliable sources of 3-Methyl-4-nitrobenzamide, it's essential to partner with suppliers who can provide comprehensive technical documentation and quality assurance certificates. The compound's growing importance in various industries underscores the need for consistent quality and reliable supply chains in the specialty chemicals market.
In conclusion, 3-Methyl-4-nitrobenzamide (CAS No. 99584-85-7) represents an important chemical building block with diverse applications across multiple industries. Its unique structural features and reactivity profile continue to make it valuable for pharmaceutical research, agrochemical development, and advanced material science. As research progresses and new applications emerge, this compound is likely to maintain its significance in the specialty chemicals sector for years to come.
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